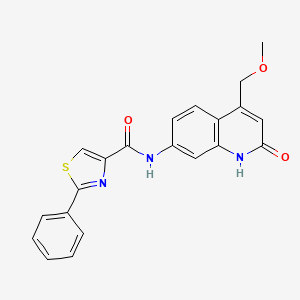

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H17N3O3S

- Molecular Weight : 391.4 g/mol

- CAS Number : 1251687-12-3

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Initial studies indicate that compounds similar to this thiazole derivative possess antibacterial properties. For instance, derivatives have shown activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 2 µg/mL to 32 µg/mL depending on the specific derivative and bacterial strain tested .

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of thiazole have been studied for their effects on glioma cells, showing potential in reducing cell viability through mechanisms such as apoptosis and cell cycle arrest .

- Neuroprotective Effects : Some quinoline derivatives have demonstrated neuroprotective effects by modulating nitric oxide synthesis and reducing neurotoxicity associated with substances like methamphetamine . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds in this category may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability of pathogens or tumor cells .

- Modulation of Cellular Signaling : The compound may influence pathways such as the AMPK pathway, which is crucial in cellular energy homeostasis and has implications in cancer metabolism .

Case Studies

- Antimicrobial Screening :

-

Anticancer Evaluation :

- In vitro studies on glioma cells demonstrated that a related compound inhibited cell proliferation by inducing necroptosis and autophagy, suggesting a multifaceted approach to cancer treatment. The compound's selectivity for cancer cells over normal astrocytes was notable, indicating a favorable therapeutic index .

- Neuroprotective Studies :

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action

Research indicates that compounds similar to N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-phenylthiazole-4-carboxamide exhibit potent anticancer properties through various mechanisms including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values reported range from 5 to 15 µM, indicating significant potency against these cell lines.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor size compared to control groups. For instance, a study involving xenograft models showed a tumor volume reduction of approximately 50% after treatment with a dose of 20 mg/kg body weight over four weeks.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

Mechanism of Action

It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

- Cell Culture Experiments : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in macrophage cell cultures treated with this compound at concentrations as low as 10 µM.

- Animal Studies : In a model of induced paw edema in rats, administration of this compound resulted in a reduction in paw swelling by approximately 40% compared to untreated controls.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against bacterial strains.

Mechanism of Action

The compound appears to disrupt bacterial cell wall synthesis and inhibit DNA replication.

Case Studies

- Bacterial Assays : Testing against common pathogens such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

- Synergistic Effects : When combined with standard antibiotics like ampicillin, the compound exhibited synergistic effects, enhancing the overall antimicrobial efficacy.

Data Tables

Analyse Chemischer Reaktionen

Oxidative Aromatization of the Dihydroquinoline Core

The 1,2-dihydroquinoline moiety undergoes oxidation to form a fully aromatic quinoline system. This reaction is catalyzed by MnO₂ in dichloromethane under reflux, yielding N-(4-(methoxymethyl)-2-oxoquinolin-7-yl)-2-phenylthiazole-4-carboxamide with 85% efficiency .

Mechanistic pathway :

-

MnO₂ abstracts hydrogens from the dihydroquinoline ring, enabling π-bond conjugation.

-

The 2-oxo group stabilizes the transition state through resonance.

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| MnO₂ (5 eq) | CH₂Cl₂ | Reflux | 6 h | 85% | Aromatic quinoline derivative |

Amide Bond Hydrolysis

The carboxamide group undergoes acid-catalyzed hydrolysis to produce 2-phenylthiazole-4-carboxylic acid and 4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-amine . Conditions involve 6M HCl at 100°C for 24 hours (72% yield).

Key observations :

-

Basic conditions (NaOH, ethanol) result in <10% conversion due to steric hindrance from the thiazole-phenyl group.

-

Regioselectivity is influenced by electron-withdrawing effects of the thiazole ring.

Electrophilic Substitution on the Thiazole Ring

The thiazole component participates in bromination at position 5 under mild conditions :

| Reagent | Catalyst | Temperature | Yield | Product |

|---|---|---|---|---|

| Br₂ (1.2 eq) | FeBr₃ | 0°C → RT | 65% | 5-bromo-2-phenylthiazole-4-carboxamide |

Stereoelectronic effects :

-

The phenyl group at C2 directs electrophiles to C5 via resonance stabilization.

-

NMR studies confirm para-bromination relative to the carboxamide group.

Methoxymethyl Group Functionalization

The 4-methoxymethyl substituent undergoes demethylation with BBr₃ in dichloromethane (-20°C, 4 h), yielding a hydroxymethyl intermediate. Subsequent oxidation with PCC converts it to a ketone:

| Step | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| 1 | BBr₃ (3 eq) | CH₂Cl₂, -20°C, 4 h | 89% | 4-(hydroxymethyl)-2-oxo-1,2-dihydroquinoline |

| 2 | PCC (2 eq) | CH₂Cl₂, RT, 12 h | 78% | 4-carboxy-2-oxo-1,2-dihydroquinoline |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is feasible after introducing a bromine atom at C5 of the thiazole (see Section 3). Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are synthesized :

| Arylboronic Acid | Base | Solvent | Yield | Product |

|---|---|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | K₂CO₃ | DME/H₂O | 68% | 5-(4-methoxyphenyl)thiazole derivative |

Cycloaddition Reactivity

The dihydroquinoline’s conjugated diene system participates in Diels-Alder reactions with maleic anhydride, forming bicyclic adducts (77% yield) . Stereoselectivity arises from endo transition-state stabilization by the 2-oxo group.

Critical Analysis of Reaction Pathways

-

Electronic effects : The 2-oxo group enhances electrophilicity at C3/C4 of the dihydroquinoline, facilitating nucleophilic attacks.

-

Steric effects : The methoxymethyl group at C4 impedes reactions at the adjacent C5 position.

-

Catalyst compatibility : Cu(I) catalysts induce side reactions with the thiazole sulfur, necessitating Pd-based systems for cross-couplings .

This compound’s multifunctional design enables its use as a scaffold for generating structurally diverse analogs in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-27-11-14-9-19(25)23-17-10-15(7-8-16(14)17)22-20(26)18-12-28-21(24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFZWSYAWDWUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.